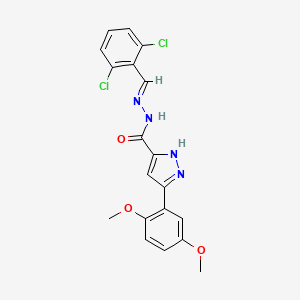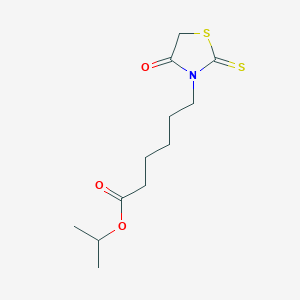![molecular formula C24H16ClN3O6 B11688587 (5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)
(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenylmethoxy group, and a diazinane trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane trione core and the subsequent attachment of the chlorophenyl and nitrophenylmethoxy groups. Common synthetic routes may involve the use of reagents such as chlorobenzene, nitrobenzene, and various catalysts under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
化学反応の分析
Types of Reactions
(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted phenyl derivatives from substitution reactions.
科学的研究の応用
(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (5E)-1-(4-Chlorophenyl)-5-({4-[(4-methoxyphenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-Bromophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C24H16ClN3O6 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC名 |
(5E)-1-(4-chlorophenyl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H16ClN3O6/c25-17-5-9-18(10-6-17)27-23(30)21(22(29)26-24(27)31)13-15-3-11-20(12-4-15)34-14-16-1-7-19(8-2-16)28(32)33/h1-13H,14H2,(H,26,29,31)/b21-13+ |
InChIキー |
BGUSARWCNPDMMR-FYJGNVAPSA-N |
異性体SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione](/img/structure/B11688514.png)
![(3Z)-5-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11688521.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-ethoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11688522.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688531.png)
![(2Z,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688532.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11688547.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11688555.png)

![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)

![2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11688575.png)

